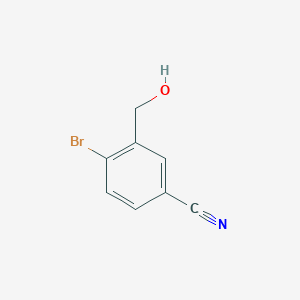

4-Bromo-3-(hydroxymethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEWOMLQLUYQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696094 | |

| Record name | 4-Bromo-3-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905710-66-9 | |

| Record name | 4-Bromo-3-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-(hydroxymethyl)benzonitrile: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(hydroxymethyl)benzonitrile is a substituted benzonitrile that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group, a bromine atom, and a hydroxymethyl group on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. The strategic positioning of these functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 905710-66-9 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 131-133 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Low solubility in water. Soluble in organic solvents like dichloromethane and chloroform. | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The following sections detail the expected spectral data for this compound based on available information and analysis of its structural features.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound in DMSO-d₆ is reported to show the following signals: a doublet for the benzylic protons of the hydroxymethyl group, a triplet for the hydroxyl proton, and distinct signals for the three aromatic protons, consistent with its substitution pattern.[1]

¹³C NMR Spectroscopy

While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the substituent effects. The spectrum would feature signals for the eight distinct carbon atoms, including the nitrile carbon, the carbons of the aromatic ring, and the benzylic carbon of the hydroxymethyl group. For comparison, the ¹³C NMR spectrum of the related compound 4-nitrobenzonitrile in CDCl₃ shows signals at δ 116.7, 118.2, 124.2, 133.4, and 150.0 ppm.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and C-H and C=C stretching and bending vibrations of the aromatic ring. The C-Br stretching vibration would also be present in the fingerprint region. For reference, the IR spectrum of 4-bromobenzonitrile shows a prominent nitrile peak.[4]

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound and its fragments. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common methods are outlined below.

Method 1: From 4-Bromo-3-methylbenzonitrile

This method involves the radical bromination of the methyl group followed by hydrolysis. The causality behind this multi-step synthesis lies in the selective transformation of the methyl group into a hydroxymethyl group while preserving the bromo and nitrile functionalities.

Caption: Synthesis of this compound from 4-Bromo-3-methylbenzonitrile.

Experimental Protocol:

-

Bromination: 4-Bromo-3-methylbenzonitrile is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) are added. The mixture is refluxed for several hours.[1] The rationale for using a radical initiator is to facilitate the selective bromination of the benzylic position.

-

Hydrolysis: The crude product from the previous step is treated with sodium acetate in dimethylformamide (DMF) to form the acetate ester intermediate.[1] Subsequent hydrolysis of the ester with a base like sodium hydroxide in a mixture of methanol and water yields this compound.[1]

-

Purification: The final product is typically purified by column chromatography on silica gel.[1]

Method 2: From 4-Bromo-3-formylbenzonitrile

This approach involves the reduction of the aldehyde group to a primary alcohol. This method is often preferred for its high yield and straightforward procedure. The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the aldehyde without affecting the nitrile group.

Caption: Synthesis of this compound from 4-Bromo-3-formylbenzonitrile.

Experimental Protocol:

-

Reduction: 4-Bromo-3-formylbenzonitrile is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the mixture is stirred for a short period.[1]

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The methanol is removed under reduced pressure, and the product is extracted with an organic solvent such as ethyl acetate.[1]

-

Purification: The crude product can be purified by trituration with a suitable solvent like n-hexane to afford the pure compound.[1]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for sequential and selective modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Caption: Reactivity profile of this compound.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with stronger oxidizing agents. This provides a route to 4-bromo-3-formylbenzonitrile or 4-bromo-3-carboxybenzonitrile, respectively.

-

Etherification: The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis.[5] This is a common strategy in drug design to modify polarity and pharmacokinetic properties.

Reactions of the Bromo Group

The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[6][7][8] This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at this position, significantly expanding the molecular diversity accessible from this starting material.

Reactions of the Nitrile Group

The nitrile group can be transformed into other important functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it a valuable intermediate in the synthesis of biologically active compounds and functional materials.[9] Brominated and fluorinated benzonitriles are frequently used as scaffolds for active pharmaceutical ingredients (APIs).[6] For instance, related structures are employed in the preparation of antimutagenic drugs and persistent room-temperature phosphorescent dyes.[6] The ability to selectively modify each of the three functional groups allows for the systematic exploration of chemical space in lead optimization campaigns.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

Based on data for the closely related 3-Bromo-4-(hydroxymethyl)benzonitrile, the following GHS hazard statements may apply:

-

H302: Harmful if swallowed.[10]

-

H312: Harmful in contact with skin.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H332: Harmful if inhaled.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[12]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[13]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic organic chemistry. Its unique combination of reactive sites allows for a broad range of chemical transformations, making it an invaluable tool for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for harnessing its full potential in the laboratory. As with all chemicals, adherence to strict safety protocols is paramount when handling this compound.

References

-

4-Bromo-3-Methoxy benzonitrile - Maksons Fine Chem Pvt. Ltd. (n.d.). Retrieved January 28, 2026, from [Link]

-

4-[4-Bromo-3-(Hydroxymethyl)Phenoxy]Benzonitrile - Methylamine Supplier. (n.d.). Retrieved January 28, 2026, from [Link]

-

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard) - All Things Stem Cell. (n.d.). Retrieved January 28, 2026, from [Link]

-

Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR | Chegg.com. (2020, September 19). Retrieved January 28, 2026, from [Link]

-

4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

3-Bromo-4-(hydroxymethyl)benzonitrile | C8H6BrNO | CID 53424368 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

Benzonitrile, 4-bromo- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 28, 2026, from [Link]

- Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (2018). Oriental Journal of Chemistry, 34(3), 1478-1483.

-

Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]

-

3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

-

Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. (2019, January 6). Retrieved January 28, 2026, from [Link]

-

Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

-

4-Bromo-benzonitrile - SpectraBase. (n.d.). Retrieved January 28, 2026, from [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved January 28, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

- 1. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-[4-Bromo-3-(Hydroxymethyl)Phenoxy]Benzonitrile: Properties, Uses, Safety | High-Purity Supplier China | CAS 1207736-13-3 [nj-finechem.com]

- 3. rsc.org [rsc.org]

- 4. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 6. ossila.com [ossila.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 9. 4-Bromo-3-Methoxy benzonitrile Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy benzonitrile Supplier [maksons.co.in]

- 10. 3-Bromo-4-(hydroxymethyl)benzonitrile | C8H6BrNO | CID 53424368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

Introduction: A Versatile Scaffold in Drug Discovery

An In-depth Technical Guide to 4-Bromo-3-(hydroxymethyl)benzonitrile

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's synthesis, properties, and applications.

This compound, identified by the CAS Number 905710-66-9 , is a substituted benzonitrile derivative that has garnered significant interest in the pharmaceutical industry.[1][2] Its unique trifunctional nature—featuring a nitrile group, a bromo substituent, and a hydroxymethyl group—positions it as a highly versatile intermediate for the synthesis of complex molecular architectures.

The strategic placement of these functional groups allows for sequential and site-selective modifications, a critical attribute in the construction of active pharmaceutical ingredients (APIs). The bromine atom serves as a handle for cross-coupling reactions, the hydroxymethyl group offers a site for esterification or etherification, and the nitrile can act as a bioisostere for other functional groups or be hydrolyzed to a carboxylic acid. This inherent reactivity profile makes it an invaluable tool for medicinal chemists exploring novel therapeutic agents. For instance, it is a known precursor in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of atopic dermatitis.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and research.

Key Properties

The fundamental properties of this compound are summarized below. These data are crucial for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 905710-66-9 | [1][2] |

| Molecular Formula | C₈H₆BrNO | [1][2] |

| Molecular Weight | 212.04 g/mol | [1][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 131-133 °C | [2] |

| SMILES | N#CC1=CC=C(Br)C(CO)=C1 | [1] |

Spectroscopic Characterization

Structural confirmation is paramount. The ¹H NMR spectrum provides unambiguous evidence for the compound's identity.

-

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 7.83 (d, J=2.0 Hz, 1H), 7.80 (s, J=8.2 Hz, 1H), 7.67 (dd, J=8.2, 2.0 Hz, 1H), 5.67 (t, J=5.6 Hz, 1H), 4.51 (d, J=5.9 Hz, 2H).[2]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.86 (dt, J = 1.8, 0.9 Hz, 1H), 7.67 (d, J = 8.1 Hz, 1H), 7.45 (ddt, J = 8.2, 2.0, 0.7 Hz, 1H), 4.79 (s, 2H).[2]

Expert Interpretation: The distinct signals in the aromatic region confirm the 1,2,4-trisubstituted benzene ring. The doublet at ~4.5-4.8 ppm corresponds to the benzylic protons of the hydroxymethyl group, and the associated triplet (or broad singlet depending on the solvent) around 5.7 ppm is the hydroxyl proton. The coupling constants are consistent with the assigned structure.

Strategic Synthesis Pathways

The synthesis of this compound can be approached from different precursors, with the choice often dictated by starting material availability, scalability, and desired purity. The most common and reliable methods involve the reduction of the corresponding aldehyde or a two-step transformation from the methyl-substituted analog.

Sources

4-Bromo-3-(hydroxymethyl)benzonitrile molecular weight

An In-Depth Technical Guide to 4-Bromo-3-(hydroxymethyl)benzonitrile

This compound is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature—possessing an aryl bromide, a benzyl alcohol, and a nitrile group—offers multiple reaction sites for constructing more complex molecular architectures. The strategic placement of these groups allows for selective transformations, making it a valuable building block for drug development professionals.

The fundamental properties of this compound are summarized below.[1][2] The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, and its CAS number provides a unique identifier for database searches and regulatory compliance.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 212.04 g/mol | [1][2] |

| Molecular Formula | C₈H₆BrNO | [1][2] |

| CAS Number | 905710-66-9 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 131-133 °C | [1] |

| IUPAC Name | this compound | N/A |

Caption: Chemical structure of this compound.

Synthesis Methodologies: Pathways and Mechanistic Insights

The synthesis of this compound can be approached from different precursors, primarily dictated by commercial availability and desired scale. Two prevalent methods are the reduction of the corresponding benzaldehyde and the functionalization of the analogous methylbenzene derivative.

Method A: Selective Reduction of 4-Bromo-3-formylbenzonitrile

This is a highly efficient and chemoselective route. The aldehyde functional group is selectively reduced to a primary alcohol, leaving the nitrile and aryl bromide moieties intact.

-

Expertise & Causality: The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate.[1] It is a mild hydride donor, powerful enough to reduce aldehydes and ketones but generally unreactive towards less electrophilic groups like nitriles and aryl halides under these conditions. The reaction is typically run at a reduced temperature (0 °C) to control the reaction rate and prevent potential side reactions.[1] Quenching with a weak acid like saturated ammonium chloride (NH₄Cl) solution neutralizes the excess borohydride and the resulting alkoxide to yield the final alcohol product.[1]

-

Dissolve 4-bromo-3-formylbenzonitrile (1.0 g, 4.7 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (0.18 g, 4.7 mmol) portion-wise over 5-10 minutes, ensuring the temperature remains low.[1]

-

Stir the resulting mixture at 0 °C for 30 minutes.[1]

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[1]

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[1]

-

Purification via trituration with n-hexane or silica gel chromatography affords the pure product.[1] A yield of approximately 90% can be expected.[1]

Method B: Radical Bromination and Hydrolysis of 4-Bromo-3-methylbenzonitrile

This two-step sequence begins with the benzylic bromination of 4-bromo-3-methylbenzonitrile, followed by a nucleophilic substitution (hydrolysis) to form the benzyl alcohol.

-

Expertise & Causality: The first step is a free-radical halogenation. N-Bromosuccinimide (NBS) is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine, minimizing aromatic ring bromination. The reaction requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that propagate the chain reaction.[1] The subsequent step involves hydrolysis of the newly formed benzyl bromide. This is an Sₙ reaction where a nucleophile (acetate, followed by hydroxide) displaces the bromide. Using sodium acetate followed by hydrolysis with NaOH is a common strategy to avoid the formation of ether side products that can occur during direct hydrolysis under basic conditions.[1]

-

Dissolve 4-bromo-3-methylbenzonitrile (10.0 g, 49.5 mmol) in carbon tetrachloride (200 mL).[1]

-

Add N-bromosuccinimide (8.81 g, 49.5 mmol) and AIBN (414 mg, 5 mol%).[1]

-

Reflux the mixture for approximately 3 hours, monitoring by TLC.[1]

-

After cooling, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.[1]

-

To the crude benzyl bromide intermediate, add dimethylformamide (150 mL) and sodium acetate (20.5 g, 250 mmol) and stir overnight at 80 °C.[1]

-

Work up the reaction by adding water and extracting with ether.

-

The resulting acetate ester is hydrolyzed by stirring with 1 M NaOH solution in methanol for 1 hour at room temperature.[1]

-

After acidification and extraction with ethyl acetate, the final product is purified by silica gel column chromatography (e.g., 3:1 hexane/ethyl acetate) to yield 4-bromo-3-hydroxymethylbenzonitrile.[1] The reported yield for this multi-step process is around 44%.[1]

Caption: Synthetic pathways to this compound.

Spectroscopic Characterization and Quality Control

Confirmation of structure and assessment of purity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

¹H NMR Analysis: The proton NMR spectrum provides a definitive fingerprint of the molecule. The published data in deuterated dimethyl sulfoxide (DMSO-d₆) is as follows:

-

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 7.83 (d, J=2.0 Hz, 1H), 7.80 (s, J=8.2 Hz, 1H), 7.67 (dd, J=8.2, 2.0 Hz, 1H), 5.67 (t, J=5.6 Hz, 1H), 4.51 (d, J=5.9 Hz, 2H).[1]

Interpretation:

-

δ 7.83, 7.80, 7.67 (Aromatic Protons): These three signals in the downfield region correspond to the protons on the benzene ring. Their splitting patterns (doublet, singlet-like/narrow doublet, and doublet of doublets) are consistent with a 1,2,4-trisubstituted pattern.

-

δ 5.67 (Hydroxyl Proton): The triplet corresponds to the hydroxyl (-OH) proton. It is coupled to the adjacent methylene protons. In DMSO, hydroxyl protons are often visible and show coupling.

-

δ 4.51 (Methylene Protons): The doublet represents the two benzylic protons (-CH₂-). They are coupled to the hydroxyl proton, hence the doublet splitting. The integration of 2H confirms it is a methylene group.

For a self-validating protocol, researchers should ensure their acquired spectrum matches this reference data, paying close attention to chemical shifts, integration values, and coupling constants. Purity is typically assessed by the absence of significant impurity signals in the NMR spectrum and can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

-

Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl systems or the attachment of amine groups, which are common motifs in pharmaceutical agents.

-

Benzyl Alcohol: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or ester. It can also be transformed into a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

-

Nitrile: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

This trifunctional nature makes it an ideal scaffold. A compelling example of its utility can be inferred from related structures used in pharmaceutical manufacturing. For instance, the analogous compound 3-Fluoro-4-(hydroxymethyl)benzonitrile has been identified as a key starting material for the synthesis of danuglipron , a GLP-1 receptor agonist for the treatment of type 2 diabetes.[3] This highlights the importance of the hydroxymethylbenzonitrile scaffold in the rapid assembly of complex active pharmaceutical ingredients (APIs).[3]

Safety, Handling, and Storage

Hazard Identification:

-

Compounds of this class are generally considered harmful if swallowed, inhaled, or in contact with skin.[4][5]

-

They are known to cause skin and serious eye irritation.[4][6]

-

May cause respiratory irritation upon inhalation of dust.[4][5]

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8] If significant dust is generated, use a NIOSH-approved respirator.[7]

-

Handling: Avoid formation of dust and aerosols.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

Methylamine Supplier. (n.d.). 4-[4-Bromo-3-(Hydroxymethyl)Phenoxy]Benzonitrile. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

Nai Xi Shang Cheng. (n.d.). 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-(hydroxymethyl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-hydroxybenzonitrile. Retrieved from [Link]

-

Lead Sciences. (n.d.). 3-Bromo-4-(hydroxymethyl)benzonitrile. Retrieved from [Link]

-

He, Z., et al. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

-

OMICS. (n.d.). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromobenzonitrile. Retrieved from [Link]

Sources

- 1. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - CAS:905710-66-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Bromo-4-(hydroxymethyl)benzonitrile | C8H6BrNO | CID 53424368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

Structure Elucidation of 4-Bromo-3-(hydroxymethyl)benzonitrile: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of 4-bromo-3-(hydroxymethyl)benzonitrile (CAS No: 905710-66-9), a pivotal building block in medicinal chemistry and organic synthesis. The accurate determination of its molecular architecture is a prerequisite for its effective use in drug development pipelines and complex synthetic pathways. This document moves beyond a simple recitation of methods to detail the causality behind experimental choices, ensuring a self-validating and unambiguous structural confirmation through the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Imperative for Rigorous Elucidation

In drug discovery and development, the purity and structural integrity of starting materials and intermediates are non-negotiable. This compound possesses three key functional groups—a nitrile, a primary alcohol (hydroxymethyl), and a bromine atom—on a benzene ring. The specific isomeric arrangement of these groups dictates the molecule's reactivity, stereochemistry, and ultimately, its suitability for downstream applications. An incorrect structural assignment can lead to the synthesis of unintended molecules, resulting in significant loss of time, resources, and potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, presents a robust, multi-pronged analytical strategy to definitively confirm the compound's identity.

Proposed Structure and Analytical Blueprint

The compound's nomenclature, this compound, dictates a precise substitution pattern on the benzene ring. Our analytical challenge is to verify this specific arrangement against other possible isomers.

Figure 1: Proposed structure of this compound.

Figure 2: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

A. ¹H NMR Spectroscopy: Proton Environment and Connectivity

Expertise & Experience: The choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is selected here for two reasons: it readily solubilizes the polar compound, and more importantly, it slows the exchange of the hydroxyl proton, allowing it to be observed as a distinct, coupleable signal. This provides direct evidence for the -CH₂OH group.

Experimental Data & Interpretation: The ¹H NMR spectrum provides definitive evidence for the substitution pattern.[1]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) | Interpretation |

| -OH | 5.67 | Triplet (t) | 1H | 5.6 | The hydroxyl proton signal is split by the two adjacent benzylic protons. |

| -CH₂OH | 4.51 | Doublet (d) | 2H | 5.9 | The two equivalent benzylic protons are split by the single hydroxyl proton. |

| Aromatic H-6 | 7.67 | Doublet of Doublets (dd) | 1H | 8.2, 2.0 | This proton is coupled to both H-5 (ortho-coupling, larger J) and H-2 (meta-coupling, smaller J). |

| Aromatic H-5 | 7.80 | Doublet (d) | 1H | 8.2 | This proton shows only a large ortho-coupling to H-6, confirming its position adjacent to H-6 and the bromine. |

| Aromatic H-2 | 7.83 | Doublet (d) | 1H | 2.0 | This proton shows only a small meta-coupling to H-6, confirming its position adjacent to the nitrile. |

Trustworthiness: The observed splitting patterns are only consistent with the proposed 1,3,4-trisubstituted arrangement. For example, if the hydroxymethyl and bromo groups were swapped (a 1,4,3-isomer), we would expect to see two singlets in the aromatic region due to symmetry, which is contrary to the observed complex splitting.

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

While experimental data for ¹³C NMR is not always readily available in supplier documentation, the predicted chemical shifts provide a crucial validation checkpoint.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Benzylic -C H₂OH | ~62 | Typical for a benzylic alcohol carbon. |

| Aromatic C -1 (ipso to CN) | ~112 | The nitrile group is electron-withdrawing, but this ipso-carbon is shielded. |

| Nitrile -C N | ~118 | Characteristic chemical shift for a benzonitrile carbon. |

| Aromatic C -4 (ipso to Br) | ~125 | Carbon directly attached to bromine. |

| Aromatic C -5, C -6, C -2 | 132 - 136 | Aromatic CH carbons in a complex environment. |

| Aromatic C -3 (ipso to CH₂OH) | ~142 | Carbon attached to the hydroxymethyl group, deshielded. |

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Instrument Tuning: Insert the sample into the NMR spectrometer (e.g., 300 MHz or higher). Lock onto the deuterium signal of the solvent and perform automatic shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate ¹H signals and pick peaks for both spectra.

Mass Spectrometry (MS): Unambiguous Formula Confirmation

Principle: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Furthermore, the presence of bromine provides a unique isotopic signature that acts as a definitive marker.

Authoritative Grounding: Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This near 1:1 ratio results in a characteristic "doublet" peak for any bromine-containing ion, where the peaks are separated by 2 mass units (m/z) and are of almost equal intensity.[2][3] This is a hallmark of a monobrominated compound.

Expected HRMS Data:

-

Molecular Formula: C₈H₆BrNO

-

Calculated Exact Mass [M+H]⁺ (for C₈H₇⁷⁹BrNO⁺): 211.9760

-

Calculated Exact Mass [M+2+H]⁺ (for C₈H₇⁸¹BrNO⁺): 213.9740

-

Observed Pattern: Two peaks of nearly equal intensity at m/z values corresponding to the calculated exact masses, confirming the presence of one bromine atom.

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely show characteristic losses:

-

Loss of H₂O: [M - H₂O]⁺

-

Loss of CH₂OH: [M - CH₂OH]⁺

-

Loss of Br: [M - Br]⁺

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm).

-

Data Analysis: Examine the spectrum for the molecular ion cluster. Confirm the characteristic M/M+2 isotopic pattern. Use the instrument software to calculate the elemental formula from the measured accurate mass.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy confirms the presence of the key functional groups by detecting their characteristic vibrational frequencies.

Expertise & Experience: The most diagnostic absorption for this molecule is the O-H stretch from the alcohol. Due to hydrogen bonding, this peak is typically very broad and strong, making it easily distinguishable from the sharper N-H stretches of amines, which appear in a similar region.[4][5][6] The sharp, intense C≡N stretch is also a key confirmatory signal.[7]

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| 3500-3200 (broad, strong) | O-H Stretch | Primary Alcohol (-OH) | Confirms the presence of the hydroxyl group.[4] |

| 3100-3000 (medium) | C-H Stretch | Aromatic | Indicates the presence of the benzene ring. |

| 2230-2215 (sharp, strong) | C≡N Stretch | Nitrile | Confirms the presence of the cyano group.[7] |

| 1605, 1470 (medium) | C=C Stretch | Aromatic Ring | Further evidence of the aromatic core. |

| 1050-1020 (strong) | C-O Stretch | Primary Alcohol | Confirms the primary nature of the alcohol. |

| ~820, ~880 (medium-strong) | C-H Out-of-plane bend | 1,2,4-Trisubstituted Benzene | The pattern of these bands can be diagnostic for the substitution pattern. |

| 680-500 (medium) | C-Br Stretch | Aryl Bromide | Confirms the presence of the carbon-bromine bond. |

Experimental Protocol: FTIR (ATR)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify the key absorption bands and compare them to known correlation tables.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound is robustly achieved through the combined power of NMR, MS, and IR spectroscopy.

-

MS confirms the correct elemental formula (C₈H₆BrNO) and unambiguously proves the presence of a single bromine atom via its isotopic signature.

-

IR provides a rapid and definitive fingerprint of the required functional groups: an alcohol (-OH), a nitrile (-CN), and an aryl bromide (C-Br).

-

¹H NMR delivers the final, decisive evidence, mapping the precise connectivity of the molecule. The unique chemical shifts and, most importantly, the spin-spin coupling patterns observed in the aromatic region are only reconcilable with the 4-bromo, 3-hydroxymethyl substitution pattern.

Each technique validates the findings of the others, creating a self-consistent and unassailable body of evidence that confirms the structure of this compound. This rigorous, multi-technique approach is the gold standard in chemical analysis and is essential for ensuring the quality and reliability of critical reagents in research and development.

References

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Wiley. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from Dr. B. B. Hegde First Grade College, Kundapura website: [Link]

Sources

- 1. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vanderbilt.edu [vanderbilt.edu]

Introduction: The Strategic Importance of 4-Bromo-3-(hydroxymethyl)benzonitrile in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile: Pathways and Protocols

This compound is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of biologically active molecules. Its substituted benzonitrile framework allows for diverse chemical modifications, making it an attractive starting material for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this versatile intermediate, offering practical insights for researchers and professionals in drug development. We will explore two principal routes, starting from either 4-bromo-3-methylbenzonitrile or 4-bromo-3-formylbenzonitrile, and provide a comparative assessment to inform strategic decisions in laboratory and large-scale synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals two logical and industrially viable disconnection points, centered on the functional group interconversion of the hydroxymethyl group. This analysis forms the basis for the two distinct synthetic strategies detailed in this guide.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis from 4-Bromo-3-methylbenzonitrile

This pathway is a two-step process that begins with the radical bromination of the benzylic methyl group of 4-bromo-3-methylbenzonitrile, followed by hydrolysis of the resulting benzyl bromide to the desired alcohol.

Step 1: Radical Bromination of 4-Bromo-3-methylbenzonitrile

The initial step involves the selective bromination of the methyl group. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).[1] The reaction is generally carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions.[1][2]

Mechanism Insight: The reaction proceeds via a free radical chain mechanism. AIBN, upon heating, decomposes to form nitrogen gas and two isobutyronitrile radicals. These radicals then abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical, in turn, abstracts a hydrogen atom from the methyl group of 4-bromo-3-methylbenzonitrile to form a resonance-stabilized benzyl radical and hydrogen bromide. This benzyl radical then reacts with another molecule of NBS to yield the product, 4-bromo-3-(bromomethyl)benzonitrile, and a succinimidyl radical, which continues the chain reaction.

Caption: Workflow for Pathway 1.

Step 2: Hydrolysis of 4-Bromo-3-(bromomethyl)benzonitrile

The crude 4-bromo-3-(bromomethyl)benzonitrile is then hydrolyzed to the corresponding alcohol. A common method involves reacting the benzyl bromide with sodium acetate in a polar aprotic solvent like dimethylformamide (DMF) to form the acetate ester intermediate, which is subsequently hydrolyzed with a base such as sodium hydroxide in methanol.[1]

Mechanism Insight: The first phase of this step is a nucleophilic substitution reaction where the acetate anion displaces the bromide ion. The subsequent hydrolysis of the ester is a base-catalyzed saponification reaction. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the alcohol and a carboxylate salt.

Experimental Protocol: Pathway 1

Step 1: Synthesis of 4-bromo-3-(bromomethyl)benzonitrile

-

Dissolve 4-bromo-3-methylbenzonitrile (10.0 g, 49.5 mmol) in carbon tetrachloride (200 mL).[1]

-

Add N-bromosuccinimide (8.81 g, 49.5 mmol) and 2,2'-azobisisobutyronitrile (414 mg, 5 mol%).[1]

-

Reflux the reaction mixture for 3 hours.[1]

-

After completion, cool the mixture and add water.[1]

-

Extract the product with chloroform.[1]

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure to obtain the crude product.[1]

Step 2: Synthesis of this compound

-

To the crude residue from the previous step, add dimethylformamide (150 mL) and sodium acetate (20.5 g, 250 mmol).[1]

-

Stir the mixture at 80 °C overnight.[1]

-

After the reaction is complete, add water and extract with ether.[1]

-

Wash the organic layer sequentially with water and brine and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure.[1]

-

To the residue, add methanol (150 mL) and 1 mol/L sodium hydroxide solution (50 mL) and stir for 1 hour at room temperature.[1]

-

Concentrate the reaction mixture to approximately one-third of its volume.[1]

-

Add water and hydrochloric acid, then extract with ethyl acetate.[1]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

-

Remove the solvent and purify the residue by silica gel column chromatography (3:1 hexane/ethyl acetate) to yield this compound.[1]

| Parameter | Value | Reference |

| Starting Material | 4-bromo-3-methylbenzonitrile | [1] |

| Key Reagents | NBS, AIBN, NaOAc, NaOH | [1] |

| Solvents | CCl4, Chloroform, DMF, Methanol, Ethyl Acetate | [1] |

| Reaction Time | 3 hours (bromination) + overnight (acetylation) + 1 hour (hydrolysis) | [1] |

| Temperature | Reflux (bromination), 80 °C (acetylation), Room Temperature (hydrolysis) | [1] |

| Overall Yield | 44% | [1] |

Pathway 2: Synthesis from 4-Bromo-3-formylbenzonitrile

This pathway offers a more direct, single-step approach involving the reduction of the aldehyde functional group in 4-bromo-3-formylbenzonitrile to the corresponding primary alcohol.

Reduction of 4-Bromo-3-formylbenzonitrile

The reduction is typically carried out using a mild reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol.[1] The reaction is generally performed at a low temperature (0 °C) to control the reactivity and minimize side reactions.[1]

Mechanism Insight: The reduction proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol) to yield the primary alcohol.

Caption: Workflow for Pathway 2.

Experimental Protocol: Pathway 2

-

Dissolve 4-bromo-3-formylbenzonitrile (1 g, 4.7 mmol) in methanol (10 mL).[1]

-

Cool the solution to 0 °C.[1]

-

Add sodium borohydride (0.18 g, 4.7 mmol) in portions.[1]

-

Stir the mixture at 0 °C for 30 minutes.[1]

-

Quench the reaction with a saturated ammonium chloride solution.[1]

-

Remove the methanol under vacuum.[1]

-

Dissolve the resulting mass in ethyl acetate.[1]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

-

Concentrate the solution to obtain the product, which can be further purified by trituration with n-hexane.[1]

| Parameter | Value | Reference |

| Starting Material | 4-bromo-3-formylbenzonitrile | [1] |

| Key Reagents | Sodium Borohydride | [1] |

| Solvent | Methanol | [1] |

| Reaction Time | 30 minutes | [1] |

| Temperature | 0 °C | [1] |

| Yield | 90% | [1] |

Comparative Analysis of Synthetic Routes

| Feature | Pathway 1 (from 4-bromo-3-methylbenzonitrile) | Pathway 2 (from 4-bromo-3-formylbenzonitrile) |

| Number of Steps | 2 (multi-step workup) | 1 |

| Overall Yield | 44%[1] | 90%[1] |

| Reagents | NBS, AIBN, NaOAc, NaOH | NaBH4 |

| Safety Concerns | Use of toxic CCl4, chloroform, and a potentially explosive radical initiator (AIBN). | Use of flammable methanol. NaBH4 reacts with water to produce hydrogen gas. |

| Scalability | More complex due to multiple steps and purification. | More straightforward and amenable to scale-up. |

Expert Opinion: For laboratory-scale synthesis where the starting material, 4-bromo-3-formylbenzonitrile, is readily available, Pathway 2 is superior due to its high yield, simplicity, and short reaction time. For industrial-scale production, the choice may depend on the relative cost and availability of the starting materials. However, the higher efficiency and simpler process of Pathway 2 make it a more attractive option, provided the cost of 4-bromo-3-formylbenzonitrile is not prohibitive.

Synthesis of Starting Materials

-

4-Bromo-3-methylbenzonitrile: This compound can be prepared from 3-methylbenzonitrile via bromination.

-

4-Bromo-3-formylbenzonitrile: This can be synthesized from 4-bromo-3-(dibromomethyl)benzonitrile by hydrolysis with silver nitrate in aqueous ethanol.[3]

Characterization Data

The structure of the synthesized this compound is confirmed by 1H NMR spectroscopy.

-

1H NMR (300 MHz, DMSO-d6) δ (ppm): 7.83 (d, J=2.0 Hz, 1H), 7.80 (s, J=8.2 Hz, 1H), 7.67 (dd, J=8.2, 2.0 Hz, 1H), 5.67 (t, J=5.6 Hz, 1H), 4.51 (d, J=5.9 Hz, 2H).[1]

Safety Precautions

-

4-Bromo-3-methylbenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage.

-

2,2'-Azobisisobutyronitrile (AIBN): Can be explosive upon heating. It is also toxic.

-

Sodium Borohydride (NaBH4): Reacts with water to produce flammable hydrogen gas. Causes serious eye irritation.

-

This compound: The safety profile of the final product should be handled with care, assuming it may have irritant properties, as is common for many substituted benzonitriles.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This guide has detailed two primary and effective pathways for the synthesis of this compound. The reduction of 4-bromo-3-formylbenzonitrile (Pathway 2) is a highly efficient and direct method, particularly suitable for laboratory-scale synthesis. The multi-step route from 4-bromo-3-methylbenzonitrile (Pathway 1) provides an alternative, albeit with a lower overall yield. The choice of pathway will ultimately depend on the availability and cost of starting materials, desired scale of production, and safety considerations. The protocols and insights provided herein serve as a valuable resource for chemists engaged in the synthesis of this important medicinal chemistry intermediate.

References

-

PrepChem.com. Preparation of 4-bromobenzonitrile. Available from: [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]

- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Google Patents. CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol.

-

ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development. Available from: [Link]

-

OMICS. 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard). Available from: [Link]

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

PubChem. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348. Available from: [Link]

-

PubChem. 4-Bromo-3-methylbenzonitrile | C8H6BrN | CID 2737494. Available from: [Link]

-

PubChem. 3-Bromo-4-(hydroxymethyl)benzonitrile | C8H6BrNO | CID 53424368. Available from: [Link]

-

PubChem. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162. Available from: [Link]

-

ResearchGate. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Available from: [Link]

Sources

Strategic Selection of Starting Materials for 4-Bromo-3-(hydroxymethyl)benzonitrile: A Technical Whitepaper

Executive Summary

The synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile (CAS 905710-66-9) presents a classic chemoselectivity challenge in medicinal chemistry: installing or maintaining a primary alcohol in the presence of a reducible nitrile and a labile aryl bromide. This scaffold is a critical intermediate for benzoxaborole therapeutics (e.g., Crisaborole analogs) and novel kinase inhibitors.

This guide delineates two validated synthetic pathways based on the starting material's oxidation state. Route A (Reductive) offers high fidelity and yield for gram-scale optimization, while Route B (Oxidative Functionalization) utilizes commodity starting materials suitable for cost-driven scale-up.

The "Isomer Trap" Warning

Researchers must distinguish the target from its commercially available regioisomer, 3-Bromo-4-(hydroxymethyl)benzonitrile (CAS 90110-98-8) . The structural difference is subtle but chemically distinct, particularly in subsequent metal-catalyzed cross-couplings where the ortho vs. para relationship to the nitrile governs reactivity.

Strategic Retrosynthesis

The retrosynthetic analysis reveals two primary disconnections. The choice depends heavily on the availability of the aldehyde precursor versus the tolerance for radical chemistry conditions.

Figure 1: Retrosynthetic decision tree highlighting the trade-off between step count and material cost.

Route A: The Reductive Pathway (Recommended)

This route is preferred for medicinal chemistry campaigns due to its operational simplicity and high atom economy. The core challenge is reducing the aldehyde without affecting the nitrile (which can reduce to an amine) or the aryl bromide (susceptible to hydrodebromination).

-

Starting Material: 4-Bromo-3-formylbenzonitrile (CAS 89891-69-0)

-

Primary Reagent: Sodium Borohydride (

)[1] -

Solvent System: Methanol (anhydrous preferred)

Detailed Protocol

-

Preparation: Charge a reaction vessel with 4-Bromo-3-formylbenzonitrile (1.0 equiv) and dissolve in Methanol (10 volumes). Cool the solution to 0°C using an ice bath.

-

Addition: Add

(0.5–1.0 equiv) portion-wise over 15 minutes. Note: Rapid addition can cause an exotherm that risks nitrile reduction. -

Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (3:1 Hexane/EtOAc) or LC-MS. The aldehyde spot (

) should disappear, replaced by the alcohol ( -

Quench: Slowly add saturated

solution to quench excess hydride. -

Workup: Concentrate under vacuum to remove methanol. Extract the aqueous residue with Ethyl Acetate .[1] Wash organics with brine, dry over

, and concentrate.[1]

Validation Metrics:

-

Yield: Expect 85–90%.

-

Purity: Typically >95% without chromatography.

Route B: The Oxidative Functionalization Pathway

This route utilizes the cheaper methyl precursor but requires a two-step sequence involving radical bromination and hydrolysis. It is robust but generates more waste.

-

Starting Material: 4-Bromo-3-methylbenzonitrile (CAS 41963-20-6)[2][3][4]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (initiator), Sodium Acetate (NaOAc).

Detailed Protocol

Step 1: Radical Bromination

-

Dissolve 4-Bromo-3-methylbenzonitrile in Chlorobenzene or Trifluorotoluene (greener alternatives to

). -

Add NBS (1.05 equiv) and AIBN (0.05 equiv).

-

Heat to reflux (80–100°C) for 3–4 hours.

-

Critical Control: Stop reaction before di-bromination occurs.

-

Filter off succinimide byproduct and concentrate to obtain the intermediate benzyl bromide.

Step 2: Acetolysis and Hydrolysis

-

Dissolve the crude benzyl bromide in DMF .

-

Add Sodium Acetate (3.0 equiv) and heat to 80°C overnight to form the benzyl acetate.

-

Add Methanol and 1M NaOH (aq) to the reaction mixture and stir at room temperature for 1 hour to hydrolyze the ester to the alcohol.

-

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to remove unreacted methyl starting material.

Validation Metrics:

-

Yield: Expect 40–50% (over two steps).

-

Purity: Requires chromatography.[1]

Process Validation & Analytical Controls

Trustworthiness in synthesis relies on rigorous characterization. The following data corresponds to the target molecule synthesized via Route A.

Analytical Profile Table[5][6]

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to off-white solid | N/A |

| Structure Confirmation | ||

| IR Spectroscopy | Functional Group Check | |

| Mass Spec | Molecular Weight |

Workflow Visualization

The following diagram illustrates the critical decision points and validation steps for the recommended Route A.

Figure 2: Process flow for the reduction of 4-Bromo-3-formylbenzonitrile, including In-Process Control (IPC) points.

References

-

Synthesis of this compound via Borohydride Reduction. Source: ChemicalBook / Vertex Research. Context: Detailed protocol for NaBH4 reduction in methanol at 0°C.

-

Radical Bromination of Benzylic Nitriles (General Procedure). Source: Sigma-Aldrich / ChemicalBook. Context: Methodology for converting 4-bromo-3-methylbenzonitrile using NBS/AIBN.

-

4-Bromo-3-formylbenzonitrile (Precursor A) Properties. Source: BLD Pharm. Context: Specifications for the aldehyde starting material (CAS 89891-69-0).

-

Chemoselectivity of Sodium Borohydride. Source: National Institutes of Health (PMC). Context: Mechanistic support for the selective reduction of aldehydes over nitriles.

Sources

Strategic Utilization of 4-Bromo-3-(hydroxymethyl)benzonitrile in Medicinal Chemistry

Executive Summary

4-Bromo-3-(hydroxymethyl)benzonitrile (CAS: 905710-66-9) represents a high-value pharmacophore scaffold characterized by its orthogonal trifunctionality .[1] Its structure—comprising an aryl bromide, a benzylic alcohol, and a nitrile group—allows for sequential, chemoselective derivatization. This versatility makes it a critical intermediate in the synthesis of benzoxaboroles (e.g., Tavaborole analogs), kinase inhibitors, and biaryl systems where precise regiochemical control is paramount.

This technical guide provides a rigorous analysis of its synthesis, reactivity profile, and handling protocols, designed for application scientists and medicinal chemists.

Part 1: Chemical Identity & Physical Properties[2][3]

The precise identification of regioisomers is critical, as the 3-bromo-4-(hydroxymethyl) isomer (CAS 90110-98-8) is a common commercial impurity or misidentified analog.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 2-Bromo-5-cyanobenzyl alcohol |

| CAS Number | 905710-66-9 |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc, DCM; Low solubility in water |

| Melting Point | 110–114 °C (Typical range) |

Part 2: Validated Synthesis Protocols

Two primary routes are established for the synthesis of this compound. The selection depends on the starting material availability (aldehyde vs. toluene derivative) and scale requirements.

Method A: Chemoselective Reduction (Recommended for Lab Scale)

Rationale: This method utilizes 4-bromo-3-formylbenzonitrile as the precursor.[1] Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to chemoselectively reduce the aldehyde without affecting the nitrile group or the aryl bromide.

Reagents:

-

Precursor: 4-Bromo-3-formylbenzonitrile (1.0 eq)

-

Reductant: NaBH₄ (0.5–1.0 eq)

-

Solvent: Methanol (Anhydrous)

-

Quench: Saturated NH₄Cl[1]

Protocol:

-

Dissolution: Charge a round-bottom flask with 4-bromo-3-formylbenzonitrile (10 mmol) and dissolve in anhydrous methanol (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Add NaBH₄ (5 mmol) portion-wise over 15 minutes. Critical: Monitor internal temperature; maintain <5 °C to prevent nitrile reduction side reactions.

-

Reaction: Stir at 0 °C for 30–60 minutes. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the aldehyde spot.

-

Quench: Slowly add saturated aqueous NH₄Cl (20 mL) to quench excess hydride.

-

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Hexanes/EtOAc if necessary. Typical Yield: 85–92% .

Method B: Radical Bromination & Hydrolysis (Industrial Scale)

Rationale: This route starts from the cheaper 4-bromo-3-methylbenzonitrile . It involves a Wohl-Ziegler bromination followed by hydrolysis.

Protocol Overview:

-

Bromination: Reflux 4-bromo-3-methylbenzonitrile with NBS (N-bromosuccinimide) and catalytic AIBN in CCl₄ or Trifluorotoluene to yield the benzyl bromide intermediate.

-

Hydrolysis: Treat the intermediate with Sodium Acetate (NaOAc) in DMF at 80 °C to form the acetate, followed by saponification with NaOH/MeOH to yield the target alcohol.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathways. The reduction route (blue arrow) offers higher chemoselectivity for laboratory applications.

Part 3: Reactivity Profile & Strategic Applications

The core value of this molecule lies in its orthogonal reactivity . The three functional groups can be engaged independently, allowing for the construction of complex scaffolds.

The Aryl Bromide (C4 Position)[3]

-

Reactivity: Excellent partner for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Strategy: The bulky hydroxymethyl group at C3 can exert steric influence, often requiring highly active catalysts (e.g., Pd(dppf)Cl₂ or SPhos Pd G2) for efficient coupling.

-

Self-Validation: If the hydroxyl group is unprotected, use 2-3 equivalents of the boronic acid/base, as the hydroxyl proton will consume one equivalent of base. Alternatively, protect as a TBS ether prior to coupling.

The Benzylic Alcohol (C3 Position)

-

Reactivity: Nucleophilic substitution (after activation) or Oxidation.

-

Activation: Can be converted to a mesylate (MsCl/TEA) or bromide (PBr₃) to create a potent electrophile for alkylation.

-

Cyclization: In benzoxaborole synthesis, this oxygen acts as the nucleophile attacking the boron center.

The Nitrile (C1 Position)[1][2][3]

-

Reactivity: Precursor to carboxylic acids, amides, or tetrazoles.

-

Pinner Reaction: Can be converted to imidates.

-

Reduction: Can be reduced to the benzyl amine, though this requires stronger reducing agents (e.g., Raney Ni/H₂ or LAH) that might affect the aryl bromide.

Application Workflow: Benzoxaborole Scaffold Construction

This molecule is a key precursor for Tavaborole-class antifungal agents.

Figure 2: Divergent reactivity map showing the transformation of the core scaffold into high-value medicinal chemistry targets.

Part 4: Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3] |

| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3][4][5] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation if exposed to air/light over prolonged periods.

-

Spill: Sweep up solid spills to avoid dust generation. Ventilate area.[5][6][7]

References

-

ChemicalBook. (2025).[7] Synthesis and Properties of this compound (CAS 905710-66-9).[1] Retrieved from

-

BLD Pharm. (2024).[4] Product Analysis: this compound.[1][7][8] Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Bromo-4-(hydroxymethyl)benzonitrile (Isomer Comparison). Retrieved from (Note: Used for isomer differentiation and safety data validation).

-

CymitQuimica. (2024).[4] Safety Data Sheet: Halogenated Benzonitriles.[4] Retrieved from

Sources

- 1. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Bromo-4-(hydroxymethyl)benzonitrile | C8H6BrNO | CID 53424368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-[4-Bromo-3-(Hydroxymethyl)Phenoxy]Benzonitrile: Properties, Uses, Safety | High-Purity Supplier China | CAS 1207736-13-3 [nj-finechem.com]

An In-depth Technical Guide to the Synthesis and Applications of 4-Bromo-3-(hydroxymethyl)benzonitrile

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Bromo-3-(hydroxymethyl)benzonitrile, a key intermediate in the development of novel therapeutics and functional materials. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the practical and theoretical considerations for the preparation and utilization of this versatile chemical scaffold.

Strategic Importance in Medicinal Chemistry and Drug Discovery

Substituted benzonitriles are a cornerstone in modern medicinal chemistry, serving as crucial building blocks for a wide array of pharmacologically active agents. The nitrile group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and be readily transformed into other functionalities. The specific substitution pattern of this compound offers a unique combination of reactive sites, making it a valuable precursor for creating complex molecular architectures. The bromine atom provides a handle for cross-coupling reactions, while the hydroxymethyl group allows for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This trifunctional nature makes it a highly sought-after intermediate in the synthesis of targeted therapies.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be approached through several strategic disconnections. A logical retrosynthetic analysis points to two primary precursors: 4-bromo-3-methylbenzonitrile and 4-bromo-3-formylbenzonitrile. The choice of starting material and synthetic route will often depend on the availability of precursors, scalability, and desired purity of the final product.

Caption: Retrosynthetic pathways for this compound.

Synthetic Protocols and Mechanistic Insights

Two primary, field-proven methods for the synthesis of this compound are detailed below.

Route A: From 4-Bromo-3-methylbenzonitrile via Radical Bromination

This multi-step synthesis begins with the commercially available 4-bromo-3-methylbenzonitrile. The key transformation is the selective bromination of the benzylic methyl group, followed by hydrolysis to the desired alcohol.

Step 1: Radical Bromination of 4-Bromo-3-methylbenzonitrile

The first step involves a free-radical bromination of the methyl group using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator.[1]

-

Expertise & Experience: The choice of NBS is critical for selective benzylic bromination over aromatic bromination. NBS provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position. AIBN is a preferred radical initiator due to its predictable decomposition rate at temperatures around 80°C, allowing for controlled initiation of the radical chain reaction. Carbon tetrachloride is a classic solvent for this reaction, though safer alternatives are now more common in industrial settings.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-methylbenzonitrile (10.0 g, 49.5 mmol) in carbon tetrachloride (200 mL).[1]

-

Add N-bromosuccinimide (8.81 g, 49.5 mmol) and AIBN (414 mg, 5 mol%).[1]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[1]

-

After completion, cool the mixture and add water. Extract the product with chloroform.[1]

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure to yield the crude 4-bromo-3-(bromomethyl)benzonitrile.

Caption: Workflow for the radical bromination step.

Step 2: Hydrolysis to this compound

The crude benzyl bromide is then converted to the corresponding alcohol. This can be achieved through various methods, including hydrolysis with aqueous base or reaction with a carboxylate salt followed by hydrolysis.

-

Trustworthiness: A two-step process involving displacement with acetate followed by hydrolysis is often preferred to minimize side reactions like ether formation that can occur under direct basic hydrolysis conditions.

Protocol:

-

To the crude residue from the previous step, add dimethylformamide (150 mL) and sodium acetate (20.5 g, 250 mmol).[1]

-

Stir the mixture at 80°C overnight.[1]

-

After the reaction is complete, add water and extract with diethyl ether.[1]

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure. To the residue, add methanol (150 mL) and a 1 mol/L sodium hydroxide solution (50 mL) and stir for 1 hour at room temperature.[1]

-

Concentrate the reaction mixture, add water and hydrochloric acid, and extract with ethyl acetate.[1]

-

Wash the organic layer with water and brine and dry over anhydrous sodium sulfate.[1]

-

Purify the crude product by silica gel column chromatography (3:1 hexane/ethyl acetate) to afford this compound.[1]

Route B: Reduction of 4-Bromo-3-formylbenzonitrile

An alternative and often more direct route is the reduction of 4-bromo-3-formylbenzonitrile. This method is highly efficient and typically proceeds with high yield and selectivity.

-

Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that will reduce the aldehyde to an alcohol without affecting the nitrile or the aryl bromide. The reaction is typically carried out in a protic solvent like methanol or ethanol at low temperatures to control the reaction rate and prevent over-reduction.

Protocol:

-

Dissolve 4-bromo-3-formylbenzonitrile (1 g, 4.7 mmol) in methanol (10 mL) in a round-bottom flask.[1]

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (0.18 g, 4.7 mmol) portion-wise, maintaining the temperature at 0°C.[1]

-

Stir the resulting mixture at 0°C for 30 minutes.[1]

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.[1]

-

Concentrate the mixture under vacuum to remove the methanol.[1]

-

Dissolve the resulting mass in ethyl acetate and wash the organic layer with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield this compound.[1]

Caption: Workflow for the reduction of the corresponding aldehyde.

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| CAS Number | 905710-66-9 | [1] |

| Appearance | White to off-white solid | [2] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 4.51 (d, J=5.9 Hz, 2H), 5.67 (t, J=5.6 Hz, 1H), 7.67 (dd, J=8.2, 2.0 Hz, 1H), 7.80 (d, J=8.2 Hz, 1H), 7.83 (d, J=2.0 Hz, 1H) | [1] |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3]

Conclusion

The synthetic routes to this compound outlined in this guide provide reliable and reproducible methods for obtaining this valuable building block. The choice between the multi-step synthesis from the corresponding methyl-substituted precursor and the direct reduction of the aldehyde will depend on factors such as starting material availability, cost, and desired scale. The strategic importance of this compound in medicinal chemistry and materials science continues to grow, and the robust synthetic protocols presented here will aid researchers in its effective utilization for the discovery and development of novel chemical entities.

References

-

This compound | C8H6BrNO | CAS 905710-66-9 - PubChem. Available at: [Link]

-

4-[4-Bromo-3-(Hydroxymethyl)Phenoxy]Benzonitrile - Methylamine Supplier. Available at: [Link]

Sources